molecular formula C23H25NO6 B1388865 Fmoc-L-alpha-aminosuberic acid CAS No. 218457-76-2

Fmoc-L-alpha-aminosuberic acid

Cat. No.: B1388865
CAS No.: 218457-76-2
M. Wt: 411.4 g/mol
InChI Key: IMAOCPQKEUWDNC-FQEVSTJZSA-N
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Description

Fmoc-L-alpha-aminosuberic acid is a compound with the molecular formula C23H25NO6 and a molecular weight of 411.45 . It appears as a white to off-white powder . The compound is also known by the IUPAC name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octanedioic acid .


Synthesis Analysis

The synthesis of Fmoc-protected amino acids like this compound has been reported in the literature . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The this compound molecule contains a total of 57 bonds. There are 32 non-H bonds, 15 multiple bonds, 11 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical and Chemical Properties Analysis

This compound has a melting point of 154 - 159 °C . Its optical rotation is [a]20D = -1.5 ± 0.5 ° (C=1 in MeOH) .

Mechanism of Action

Target of Action

The primary target of Fmoc-L-alpha-aminosuberic acid is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .

Mode of Action

This compound interacts with its targets by forming a carbamate bond with the amine group of amino acids . This bond is formed when the amine reacts with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a common method for introducing the Fmoc group . The resulting bond protects the amine group from unwanted side reactions and polymerization during peptide synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of peptides . The compound enables the rapid and efficient synthesis of peptides, including those over 50 amino acid residues in complexity . The use of Fmoc chemistry in this pathway has been a major advancement in life science research .

Pharmacokinetics

The pharmacokinetics of this compound are primarily related to its role in peptide synthesis. The compound is stable under coupling reaction conditions and is easily cleaved, minimizing unwanted side reactions and epimerization . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Result of Action

The result of this compound’s action is the successful synthesis of peptides. The compound allows for the selective formation of desired peptide bonds, achieving high peptide yield and purity . It also prevents unwanted side reactions and polymerization, ensuring the integrity of the synthesized peptides .

Action Environment

The action of this compound is influenced by the environment in which peptide synthesis occurs. The compound is stable under a variety of conditions, making it suitable for use in most organic solvents .

Future Directions

The self-assembly of Fmoc protected single amino acids facilitates the formation of various structures that have unique properties and therefore serve as excellent bio-organic scaffolds for diverse applications . These materials can find diverse applications from antimicrobial materials to emulsifiers for food, cosmetic, and biomedical industries . Therefore, the study of Fmoc-L-alpha-aminosuberic acid and similar compounds is of great interest for future research and development in these areas .

Biochemical Analysis

Biochemical Properties

Fmoc-L-alpha-aminosuberic acid plays a crucial role in biochemical reactions, particularly in the inhibition of histone deacetylase (HDAC) enzymes . HDAC enzymes are involved in the removal of acetyl groups from histone proteins, which affects gene expression by altering chromatin structure. By inhibiting HDAC enzymes, this compound can modulate gene expression and influence various cellular processes. Additionally, this compound interacts with other proteins and enzymes involved in peptide synthesis, facilitating the formation of cyclic peptides .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC enzymes by this compound can lead to changes in gene expression patterns, affecting cell differentiation, proliferation, and apoptosis . Furthermore, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of HDAC enzymes, which leads to increased acetylation of histone proteins and changes in chromatin structure . This alteration in chromatin structure can result in the activation or repression of specific genes, thereby influencing various cellular processes. Additionally, this compound can interact with other biomolecules, such as transcription factors and co-regulators, further modulating gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, degradation of the compound may occur, potentially leading to changes in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of gene expression and chromatin remodeling .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and primarily influence gene expression and cellular processes through HDAC inhibition . At higher doses, this compound may cause toxic or adverse effects, such as cellular stress, apoptosis, or organ damage . It is important to determine the optimal dosage range to achieve the desired biological effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis and chromatin remodeling. This compound interacts with enzymes such as HDACs, which play a key role in the regulation of gene expression through histone modification . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, this compound may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with chromatin and influence gene expression. Additionally, this compound may be targeted to other organelles, such as the mitochondria or endoplasmic reticulum, where it can affect cellular metabolism and signaling pathways .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c25-21(26)13-3-1-2-12-20(22(27)28)24-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1-3,12-14H2,(H,24,29)(H,25,26)(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAOCPQKEUWDNC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660672
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218457-76-2
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]octanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218457-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-2-aminosuberic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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